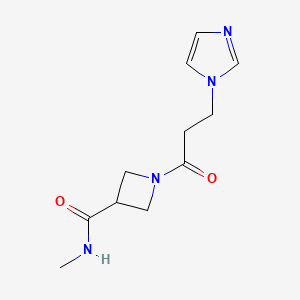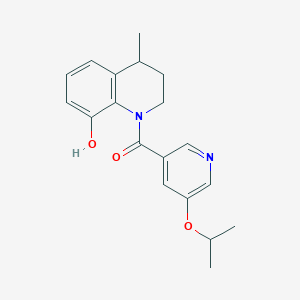
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide is a synthetic compound that features an imidazole ring, a propanoyl group, and an azetidine ring
Preparation Methods
The synthesis of 1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-imidazol-1-ylpropionic acid with N-methylazetidine-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted imidazole derivatives .
Scientific Research Applications
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death . The exact pathways involved depend on the specific biological context and the target organism or cell type .
Comparison with Similar Compounds
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide can be compared with other imidazole-containing compounds, such as:
Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal medication used to treat various fungal infections.
Ketoconazole: Another antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties . Its combination of an imidazole ring with an azetidine ring and a propanoyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-12-11(17)9-6-15(7-9)10(16)2-4-14-5-3-13-8-14/h3,5,8-9H,2,4,6-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHCNCKPBXNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C1)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6970067.png)
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide](/img/structure/B6970080.png)
![3,4-dimethyl-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6970090.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6970103.png)
![(2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide](/img/structure/B6970106.png)
![1-[(3-Chlorophenyl)methyl]-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B6970118.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl]-2,6-dimethylphenol](/img/structure/B6970125.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6970136.png)
![N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide](/img/structure/B6970143.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-(2-propan-2-yloxyethylamino)pyridin-3-yl]methanone](/img/structure/B6970154.png)
![N-[3-(cyclopropylmethoxymethyl)phenyl]-2-(2-methylpyrrolidin-1-yl)acetamide](/img/structure/B6970161.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-2-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6970164.png)
![N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide](/img/structure/B6970166.png)

